(E)-4-hydroxy-5-(3-(5-methylfuran-2-yl)acryloyl)-2H-1,3-thiazine-2,6(3H)-dione
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or other forms of organic synthesis .Molecular Structure Analysis
Spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR are often used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, density, boiling point, vapor pressure, and others can be determined experimentally or predicted using various software .Scientific Research Applications
Synthetic Approaches and Heterocyclic Chemistry
1. Heterocyclic Compound Synthesis Compounds with structural similarities to "(E)-4-hydroxy-5-(3-(5-methylfuran-2-yl)acryloyl)-2H-1,3-thiazine-2,6(3H)-dione" are often synthesized for their potential as building blocks in heterocyclic chemistry. For example, substituted quinolinones, which share a thematic relevance with thiazine diones, have been synthesized through electrophilic substitution reactions and heterocyclization to create novel quinolinones with various heterocyclic substituents. These compounds are of interest due to their diverse biological activities and potential pharmaceutical applications (Abass, Hassanien, & Atta-Allah, 2013).
2. Multi-Component Domino Reactions Domino reactions represent a green chemistry approach, offering efficient pathways to complex heterocycles. For instance, DABCO-catalyzed multi-component domino reactions have been employed for the synthesis of novel heterocyclic derivatives in water, demonstrating the potential for environmentally benign processes in the creation of biologically active molecules (Mohebat et al., 2017).
Biological Activity and Pharmacological Potential
1. Antimicrobial Activity The synthesis and evaluation of heterocyclic compounds for antimicrobial activity is a significant area of research. For example, novel thiazino-oxazine derivatives have been synthesized and tested for their antibacterial and antifungal activities, highlighting the potential of thiazine-based compounds in developing new antimicrobial agents (Piste, 2018).
2. Anticancer Evaluation The exploration of heterocyclic compounds for anticancer activity is another critical research domain. Compounds such as 5-(2′-indolyl)thiazoles, which bear structural resemblance to thiazine diones, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Such studies underscore the importance of heterocyclic chemistry in the search for novel anticancer agents (Vaddula et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-hydroxy-5-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-1,3-thiazine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5S/c1-6-2-3-7(18-6)4-5-8(14)9-10(15)13-12(17)19-11(9)16/h2-5,16H,1H3,(H,13,15,17)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHALRMXXAFKSI-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=C(SC(=O)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=C(SC(=O)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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